3-(Aminomethyl)-5-bromophenol
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Overview
Description
3-(Aminomethyl)-5-bromophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromophenol typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromophenol.
Aminomethylation: The 5-bromophenol is then subjected to a Mannich reaction, where it reacts with formaldehyde and a primary or secondary amine to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to hydrogen.
Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the bromine atom.
Major Products
Oxidation: Quinones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromophenol: Lacks the aminomethyl group, which limits its ability to form hydrogen bonds with biological molecules.
3-(Aminomethyl)-4-bromophenol: Similar structure but with the bromine atom in a different position, which can influence its chemical properties and reactivity.
Uniqueness
3-(Aminomethyl)-5-bromophenol is unique due to the specific positioning of the aminomethyl and bromine groups on the phenol ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromophenol |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
DRSBDNOKJUXMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CN |
Origin of Product |
United States |
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